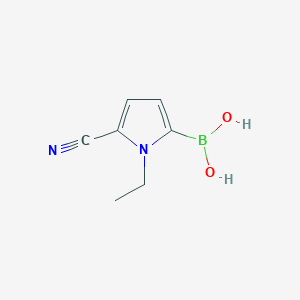![molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of oxalyl chloride with N1-ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can participate in nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxamides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides.
Wissenschaftliche Forschungsanwendungen
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)oxalamide
- N-Propyl-N-((1-propylpyrrolidin-2-yl)methyl)oxalamide
- N-Butyl-N-((1-butylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C11H21N3O2 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15) |
InChI-Schlüssel |
BTEZDBMOWVNTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CN(CC)C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


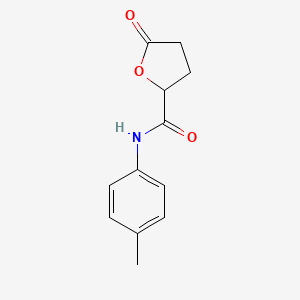
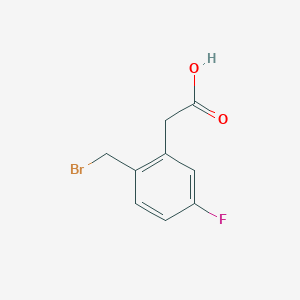
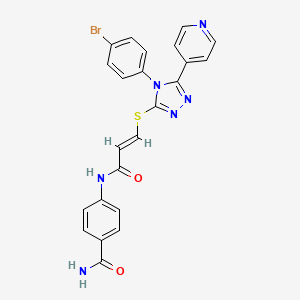
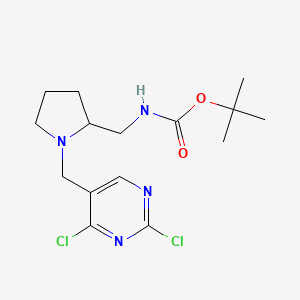


![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
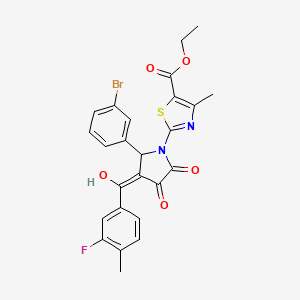
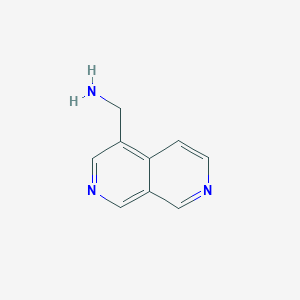
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
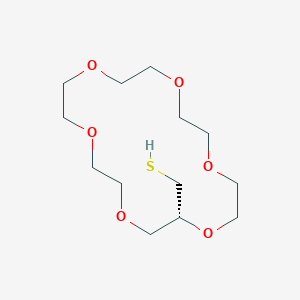
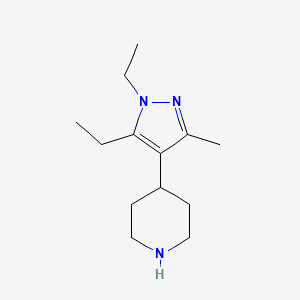
![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
